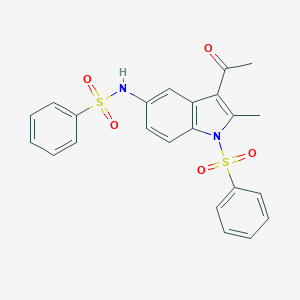

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide

Beschreibung

Chemical Structure and Key Features:

The compound N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide (CAS: 324065-90-9) is a sulfonamide derivative featuring a substituted indole core. Its structure includes:

- A 1H-indole scaffold substituted with a phenylsulfonyl group at position 1.

- A methyl group at position 2 and an acetyl group at position 3 of the indole ring.

- A benzenesulfonamide moiety attached to position 5 via a sulfonamide linkage.

This compound is part of a broader class of indole-based sulfonamides, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

N-[3-acetyl-1-(benzenesulfonyl)-2-methylindol-5-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S2/c1-16-23(17(2)26)21-15-18(24-31(27,28)19-9-5-3-6-10-19)13-14-22(21)25(16)32(29,30)20-11-7-4-8-12-20/h3-15,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKZLTDIRITUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

Sulfonylation: The phenylsulfonyl group can be introduced by reacting the indole derivative with phenylsulfonyl chloride in the presence of a base such as pyridine.

Final Coupling: The final step involves coupling the sulfonylated indole derivative with benzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Indole-Based Benzenesulfonamides with Anticancer Activity

Compounds such as N-(4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxy benzamide (9) and N-(4-(5-chloro-1-(2-chlorobenzoyl)-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxybenzamide (19) () share structural motifs with the target compound:

- Similarities: Both feature sulfonamide-linked indole/indolinone cores. Chlorine substituents enhance electronic effects and bioactivity.

- Differences: The target compound lacks the oxoindolin-3-ylideneamino group, which is critical for the antiproliferative activity of compounds 9 and 19 . The acetyl and methyl groups in the target compound may influence solubility and metabolic stability compared to the isopropoxy benzamide substituents in 9 and 18.

Indomethacin-Inspired Sulfonamide Derivatives

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50) () and N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) () are anti-inflammatory analogs:

- Similarities :

- Both contain sulfonamide groups attached to indole derivatives.

- Chlorobenzoyl and methoxy substituents are common in modulating cyclooxygenase (COX) inhibition.

- Differences :

Key Data :

Indole-Hydrazone Sulfonamides

3-Phenyl-5-sulfamoyl-N’-[(thiophene-2-ylmethylidene)hydrazinyl]-1H-indole-2-carbohydrazide (4) () represents a subclass with hydrazone linkages:

- Similarities :

- Compound 4’s thiophene substituent may improve membrane permeability compared to the phenylsulfonyl group in the target compound.

Synthesis Notes:

- Compound 4 was synthesized via 6–12 hour reflux in ethanol, achieving moderate yields .

Biologische Aktivität

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C23H20N2O5S2

- Molecular Weight : 468.55 g/mol

- CAS Number : 102591-12-8

- Melting Point : 170-171 °C

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer progression and neurodegenerative diseases. The presence of the indole moiety is crucial for its interaction with biological targets, including enzymes involved in tumor growth and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- The compound was tested against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values observed were as follows:

- MCF7: IC50 = 4.2 μM

- HepG2: IC50 = 0.71 μM

- A549: IC50 = 26 μM

- The compound was tested against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values observed were as follows:

- Mechanisms of Action :

Neuroprotective Effects

In addition to its anticancer properties, this compound also shows promise in neuropharmacology:

- Cholinesterase Inhibition :

- Antioxidant Activity :

Table 1: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include:

- Sulfonylation : Reacting 1H-indol-5-amine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) to install the phenylsulfonyl group at the indole nitrogen .

- Acetylation and Methylation : Introducing the acetyl and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution, often requiring anhydrous solvents like dichloromethane and catalysts such as BF₃·Et₂O .

- Purification : Column chromatography (e.g., petroleum ether/dichloromethane mixtures) is critical for isolating intermediates and final products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the acetyl group’s carbonyl peak appears at ~200 ppm in ¹³C NMR .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to validate bond lengths/angles and confirm stereochemistry .

- IR Spectroscopy : Key peaks include sulfonamide S=O (~1350 cm⁻¹) and acetyl C=O (~1650 cm⁻¹) .

Q. How is preliminary biological activity screened for this compound?

- Enzyme Inhibition Assays : Test against targets like MetAP-2 using fluorogenic substrates (e.g., Ala-Met-AMC) to measure IC₅₀ values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess apoptosis induction .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding intermediates?

- Catalyst Screening : Use enantioselective catalysts (e.g., chiral oxazaborolidines) to improve stereochemical outcomes .

- Reaction Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction times/temperatures dynamically .

- Solvent Optimization : Switch from dichloromethane to DMF or THF to enhance solubility of polar intermediates .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Off-Target Profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify non-specific interactions .

- Metabolite Analysis : LC-MS/MS identifies degradation products that may confound activity readings .

Q. What methodologies elucidate the compound’s interaction with MetAP-2?

- Surface Plasmon Resonance (SPR) : Immobilize MetAP-2 on a sensor chip to measure binding kinetics (ka/kd) and affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Mutagenesis Studies : Replace MetAP-2 active-site residues (e.g., His231) to identify critical binding interactions .

Q. How can computational modeling guide structural optimization?

- QSAR Modeling : Correlate substituent electronegativity/logP with MetAP-2 inhibitory activity using Gaussian or COSMO-RS .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to predict binding modes .

- ADMET Prediction : SwissADME or pkCSM forecasts bioavailability and toxicity risks for derivative prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.